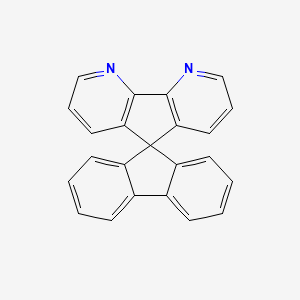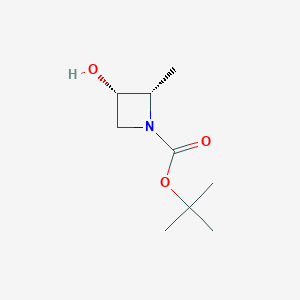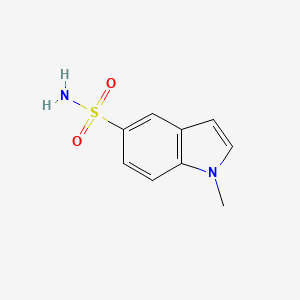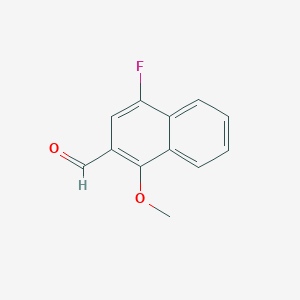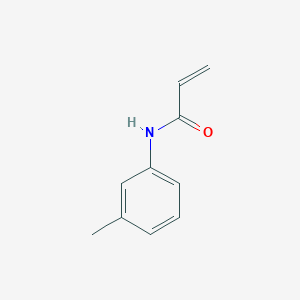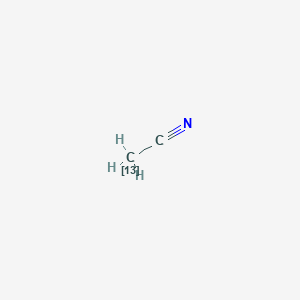![molecular formula C5H9N B3109354 Spiro[2.2]pentan-1-amine CAS No. 17202-69-6](/img/structure/B3109354.png)
Spiro[2.2]pentan-1-amine
Overview
Description
Spiro[2.2]pentan-1-amine: is a spirocyclic compound characterized by a unique structure where two cyclopropane rings are fused at a single carbon atom, forming a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.2]pentan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable amine precursor with a cyclopropane derivative under specific conditions that promote the formation of the spiro center .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Spiro[2.2]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted spirocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxides, while substitution reactions can produce a variety of substituted spirocyclic amines .
Scientific Research Applications
Chemistry: Spiro[2.2]pentan-1-amine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of ring strain and reactivity .
Biology and Medicine: In biological research, this compound derivatives are investigated for their potential as pharmaceutical agents. The compound’s unique structure can interact with biological targets in novel ways, leading to potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of Spiro[2.2]pentan-1-amine involves its interaction with molecular targets through its amine group and spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. Specific pathways and targets depend on the derivative and application being studied .
Comparison with Similar Compounds
Spiro[2.2]pentane: Similar in structure but lacks the amine group.
Spiro[3.3]heptane: A larger spirocyclic compound with different ring strain and reactivity.
Spiro[4.4]nonane: An even larger spirocyclic compound with distinct chemical properties.
Uniqueness: Spiro[2.2]pentan-1-amine is unique due to its small ring size and the presence of an amine group, which imparts specific reactivity and potential for diverse applications. Its strained ring system also makes it an interesting subject for studying ring strain and its effects on chemical reactivity .
Properties
IUPAC Name |
spiro[2.2]pentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-4-3-5(4)1-2-5/h4H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUSITBZTFHUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


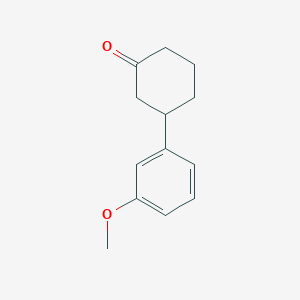
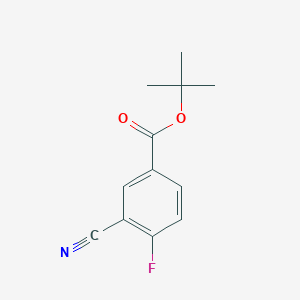
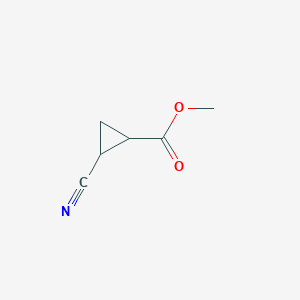
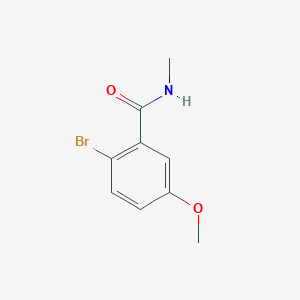
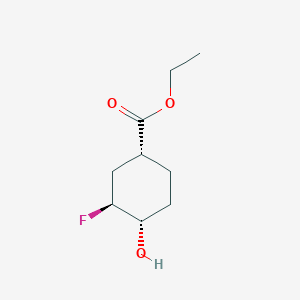
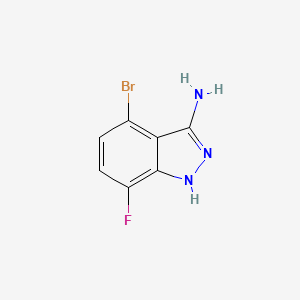
![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

